molecular formula C23H27N3O3 B10907433 N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide

N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide

Cat. No.: B10907433
M. Wt: 393.5 g/mol
InChI Key: WURQHFFLTAZTPK-XYGWBWBKSA-N
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Description

N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a cyclohexane carboxamide core with a substituted phenyl group and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-methoxybenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Substitution Reaction: The hydrazone intermediate is then reacted with a substituted phenyl compound under suitable conditions to introduce the phenyl group.

    Cyclohexanecarboxamide Formation: Finally, the substituted phenyl hydrazone is reacted with cyclohexanecarboxylic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the hydrazone linkage or other functional groups.

    Substitution: The phenyl and cyclohexane groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which N1-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazone linkage and substituted phenyl group are likely key to its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE: can be compared to other hydrazone-containing compounds and cyclohexanecarboxamides.

    N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE: is unique due to its specific substitution pattern and the presence of both a hydrazone linkage and a cyclohexanecarboxamide core.

Uniqueness

The uniqueness of N1-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(Z)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C23H27N3O3/c1-16(25-26-23(28)18-11-13-21(29-2)14-12-18)19-9-6-10-20(15-19)24-22(27)17-7-4-3-5-8-17/h6,9-15,17H,3-5,7-8H2,1-2H3,(H,24,27)(H,26,28)/b25-16-

InChI Key

WURQHFFLTAZTPK-XYGWBWBKSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC(=CC=C2)NC(=O)C3CCCCC3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC(=CC=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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